molecular formula C12H12N6O B5241639 N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide

N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide

Cat. No.: B5241639
M. Wt: 256.26 g/mol
InChI Key: LOSJFOKBPHCEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, along with a triazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but one common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This reaction promotes C–C bond cleavage and is conducted under mild, metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as TBHP.

    Reduction: Reduction reactions might involve the use of reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine moieties can form hydrogen bonds and π-π interactions with the active sites of proteins, thereby inhibiting their function. This compound may also interfere with nucleic acid synthesis, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide is unique due to the presence of the triazole moiety, which enhances its binding affinity and specificity for certain biological targets. This makes it a promising candidate for drug development and other scientific research applications.

Properties

IUPAC Name

N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-17-14-7-10(16-17)15-11(19)8-18-6-4-9-3-2-5-13-12(9)18/h2-7H,8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSJFOKBPHCEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)NC(=O)CN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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